molecular formula C14H16N2O3 B169020 cyclo(L-Phe-trans-4-hydroxy-L-Pro) CAS No. 118477-06-8

cyclo(L-Phe-trans-4-hydroxy-L-Pro)

Cat. No. B169020
M. Wt: 260.29 g/mol
InChI Key: PYQJYHACQOBZLF-WOPDTQHZSA-N
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Description

Cyclo(L-Phe-trans-4-hydroxy-L-Pro) is an organooxygen and organonitrogen compound . It is functionally related to an alpha-amino acid . This compound is a natural product found in Penicillium canescens, Aspergillus fumigatus, and other organisms .


Molecular Structure Analysis

The molecular formula of cyclo(L-Phe-trans-4-hydroxy-L-Pro) is C14H16N2O3 . The IUPAC name is (3S,7R,8aS)-3-benzyl-7-hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione . The molecular weight is 260.29 g/mol .


Physical And Chemical Properties Analysis

Cyclo(L-Phe-trans-4-hydroxy-L-Pro) is a solid substance . The storage temperature is between -80 and -20 degrees Celsius .

Scientific Research Applications

Antimicrobial and Antifungal Properties

Cyclo(L-Phe-trans-4-hydroxy-L-Pro) has been identified as having antimicrobial properties. A study isolated this compound from the fermentation broth of Streptomyces sp. YIM67005 and investigated its cytotoxicity and antimicrobial activity, highlighting its potential in medical and pharmaceutical applications (Zhou et al., 2014). Additionally, Lactobacillus plantarum MiLAB 393 produces cyclo(L-Phe-trans-4-hydroxy-L-Pro) as an antifungal compound, showcasing its utility in combating fungal infections and its potential role in food preservation (Ström et al., 2002).

Acaricidal Activity

The cyclo(L-Phe-trans-4-hydroxy-L-Pro) compound has demonstrated significant acaricidal activities, making it a candidate for the development of environmentally friendly acaricides. This was revealed in a study that isolated various cyclodipeptides, including cyclo(L-Phe-trans-4-hydroxy-L-Pro), from Bacillus amyloliquefaciens W1, which showed potent acaricidal properties against Tetranychus urticae (Li et al., 2018).

Inhibition of DNA Topoisomerase I

Cyclo(L-prolyl-L-phenylalanyl), which includes a similar structure to cyclo(L-Phe-trans-4-hydroxy-L-Pro), has been found to inhibit DNA topoisomerase I activity. This suggests a potential for this class of compounds in cancer research and therapy, as topoisomerases are important targets in cancer treatment (Rhee, 2002).

Complex Formation and Chirality

Cyclo(L-Phe-trans-4-hydroxy-L-Pro) has shown the ability to form complexes with various compounds, such as noradrenaline hydrochloride, indicating its potential in chiral discrimination and in developing new materials with specific enantiomeric interactions (Ishizu & Noguchi, 1998).

Conformational Studies

Research into the conformational properties of cyclo(L-Phe-trans-4-hydroxy-L-Pro) and related compounds provides insights into their structural dynamics, which is crucial in understanding their biological activity and potential applications in drug design (Ciarkowski et al., 2009).

properties

IUPAC Name

(3S,7R,8aS)-3-benzyl-7-hydroxy-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c17-10-7-12-13(18)15-11(14(19)16(12)8-10)6-9-4-2-1-3-5-9/h1-5,10-12,17H,6-8H2,(H,15,18)/t10-,11+,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYQJYHACQOBZLF-WOPDTQHZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN2C1C(=O)NC(C2=O)CC3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CN2[C@@H]1C(=O)N[C@H](C2=O)CC3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cyclo(L-Phe-trans-4-hydroxy-L-Pro)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cyclo(L-Phe-trans-4-hydroxy-L-Pro)
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Reactant of Route 6
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Citations

For This Compound
26
Citations
H Zhou, Y Yang, X Yang, W Li, Z Xiong… - Natural Product …, 2014 - Taylor & Francis
One new cyclic tetrapeptide, cyclo(l-Tyr-l-Pro-l-Phe-trans-4-hydroxy-l-Pro) (1), together with two known cyclodipeptides, cyclo(l-Phe-trans-4-hydroxy-l-Pro) (2) and cyclo(l-Val-l-Tyr) (3), …
Number of citations: 18 www.tandfonline.com
ZG Khalil, P Cruz-Morales, C Licona-Cassani… - The ISME …, 2019 - nature.com
An inter-kingdom beach warfare between a Streptomyces sp. and Aspergillus sp. co-isolated from shallow water beach sand, collected off Heron Island, Queensland, Australia, saw the …
Number of citations: 40 www.nature.com
SQ Li, YB Yang, XQ Yang, Y Jiang, ZJ Li… - Helvetica Chimica …, 2016 - Wiley Online Library
Two new cyclic tetrapeptides, cyclo(l‐Val‐l‐Leu‐l‐Val‐l‐Ile) (1) and cyclo(l‐Leu‐l‐Leu‐l‐Ala‐l‐Ala) (2), and 15 known compounds, cyclo(Gly‐l‐Leu‐Gly‐l‐Leu) (3), cyclo(l‐Ser‐l‐Phe) (4…
Number of citations: 13 onlinelibrary.wiley.com
JH Lee, C Zhang, JY Ko, JS Lee, YJ Jeon - Fisheries and aquatic sciences, 2015 - oak.go.kr
We previously identified Streptomyces griseus as an anti-cancer agent ( Kim et al., 2014 ). In this study, we isolated compounds from S. griseus and evaluated their anticancer effect and …
Number of citations: 10 oak.go.kr
BV Bertinetti, NI Peña, GM Cabrera - Chemistry & biodiversity, 2009 - Wiley Online Library
A new tetrapeptide D‐Phe‐L‐Val‐D‐Val‐L‐Tyr (1), along with three known diketopiperazines and pseurotin A, were isolated from the culture of Penicillium canescens, collected from …
Number of citations: 50 onlinelibrary.wiley.com
Y Aoki, M Kunitomi, A Mori, G Watanabe… - Letters in Applied …, 2023 - academic.oup.com
The aim of this study was to contribute to the reduction of synthetic chemical fungicide application in viticulture by using cyclo(-l-Leu-l-Phe) (cLF) produced by Bacillus subtilis KS1, a …
Number of citations: 3 academic.oup.com
C Liu, H Kakeya - Chemistry–An Asian Journal, 2020 - Wiley Online Library
Microbial secondary metabolites (SMs) have long been viewed as a significant source of novel pharmaceutical and agrochemical molecules. With the increasing availability of genomic …
Number of citations: 29 onlinelibrary.wiley.com
G Puopolo, A Cimmino, MC Palmieri… - Journal of applied …, 2014 - academic.oup.com
Aims To investigate low molecular weight compounds produced in vitro by Lysobacter capsici AZ78 and their toxic activity against sporangia of plant pathogenic oomycetes. Methods …
Number of citations: 103 academic.oup.com
AD Borthwick, NC Da Costa - Critical reviews in food science and …, 2017 - Taylor & Francis
2,5-Diketopiperazines (2,5-DKPs) have been found to occur in a wide range of food and beverages, and display an array of chemesthetic effects (bitter, astringent, metallic, and umami) …
Number of citations: 75 www.tandfonline.com
L Li, M Yang, J Luo, Q Qu, Y Chen… - Environmental …, 2016 - Wiley Online Library
In soil, nematode‐trapping fungi and bacteria often share microhabitats and interact with each other, but effects of fungus‐associated bacteria on its trap formation are underestimated. …

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